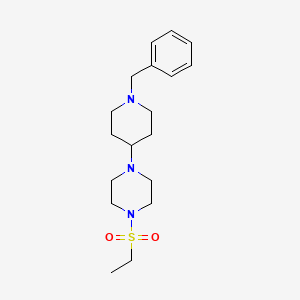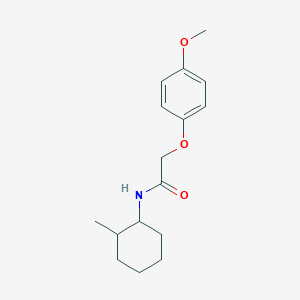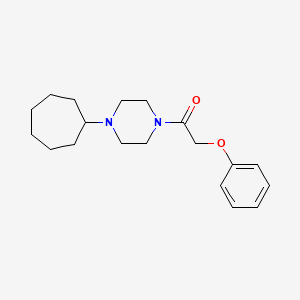![molecular formula C22H25FN2O B10882493 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10882493.png)
3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluorobenzyl)piperidin-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroisoquinolin-2(1H)-yl[1-(4-fluorobenzyl)piperidin-3-yl]methanone is a complex organic compound that features a unique combination of isoquinoline and piperidine structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluorobenzyl)piperidin-3-yl]methanone typically involves multiple steps, starting with the preparation of the isoquinoline and piperidine precursors. These precursors are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,4-Dihydroisoquinolin-2(1H)-yl[1-(4-fluorobenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce functional groups such as halogens or alkyl groups.
科学的研究の応用
3,4-Dihydroisoquinolin-2(1H)-yl[1-(4-fluorobenzyl)piperidin-3-yl]methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a receptor agonist or antagonist.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluorobenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.
類似化合物との比較
Similar Compounds
Isoquinoline derivatives: Compounds with similar isoquinoline structures, such as 4-hydroxyquinoline.
Piperidine derivatives: Compounds with piperidine structures, such as 4-fluorobenzylpiperidine.
Uniqueness
3,4-Dihydroisoquinolin-2(1H)-yl[1-(4-fluorobenzyl)piperidin-3-yl]methanone is unique due to its specific combination of isoquinoline and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C22H25FN2O |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C22H25FN2O/c23-21-9-7-17(8-10-21)14-24-12-3-6-20(15-24)22(26)25-13-11-18-4-1-2-5-19(18)16-25/h1-2,4-5,7-10,20H,3,6,11-16H2 |
InChIキー |
ZZXDFSHHBHAVRL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)N3CCC4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10882413.png)
methanone](/img/structure/B10882415.png)

![2,4-dichloro-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10882420.png)


![2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B10882436.png)
![N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B10882443.png)
![(3-Chlorophenyl){4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B10882448.png)


![4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10882469.png)
![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10882478.png)
![7-(4-fluorobenzyl)-8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882481.png)
